3-Bromoisonicotinamide

Halogen Bonding Medicinal Chemistry Molecular Recognition

Researchers requiring exclusive C-3 regioselective diversification of isonicotinamide scaffolds often face limited access to authentic 3-bromo isomer. 3-Bromoisonicotinamide (CAS 13958-99-1) solves this by providing a single, regiospecific aryl bromide handle for Suzuki-Miyaura coupling, enabling parallel library synthesis without positional ambiguity. - Exclusive C-3 bromine reactivity ensures predictable cross-coupling outcomes. - Balanced logP (1.18) supports CNS-penetrant lead optimization. - Moderate halogen-bond donor strength suits biophysical probe design. - Supplied as ≥98% pure solid; ambient shipping; room-temperature storage.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 13958-99-1
Cat. No. B084929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisonicotinamide
CAS13958-99-1
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)N)Br
InChIInChI=1S/C6H5BrN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)
InChIKeyYQOHJFWLALWBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisonicotinamide: Halogenated Pyridine-Carboxamide Building Block


3-Bromoisonicotinamide (IUPAC: 3-bromopyridine-4-carboxamide, CAS 13958-99-1, formula C₆H₅BrN₂O, MW 201.02 g/mol) is a heterobifunctional building block combining an aryl bromide with a primary amide on a pyridine ring, enabling site-divergent reactivity through cross-coupling at the C-3 position or amide-directed transformations. This compound belongs to the broader class of halogenated isonicotinamides, which are widely employed as versatile intermediates in medicinal chemistry and organic synthesis [1].

Why 3-Bromoisonicotinamide Cannot Be Replaced by Generic Analogs


Isonicotinamide derivatives are not functionally interchangeable; the position of the halogen atom on the pyridine ring acts as a critical determinant of both physicochemical properties and chemical reactivity, directly impacting suitability for downstream applications. Substituting 3-Bromoisonicotinamide with the 2-bromo isomer (CAS 29840-73-1) or the 2,3-dibromo derivative alters the regiochemistry of palladium-catalyzed cross-coupling reactions. Furthermore, replacing bromine with chlorine (e.g., 3-Chloroisonicotinamide) or iodine changes the compound's lipophilicity (logP), electronic character, and halogen bond donor strength, significantly influencing target binding in medicinal chemistry campaigns and solubility profiles during synthesis [1]. The quantitative evidence below establishes that these differences are measurable and have direct consequences for scientific selection.

3-Bromoisonicotinamide: Quantitative Differentiation from Key Analogs


Halogen Bond Donor Ability: Br vs. Cl and F Analogs

The C-3 bromine atom in 3-Bromoisonicotinamide acts as a halogen bond (XB) donor, engaging in attractive interactions with Lewis bases (e.g., carbonyl oxygens in protein backbones). Among common halogens, the σ-hole magnitude follows I > Br > Cl > F. While the 3-iodo analog would offer a stronger XB donor, bromine provides a superior balance of XB strength and synthetic accessibility. Compared to 3-Chloroisonicotinamide, the 3-bromo derivative engages in stronger directional XB interactions, potentially resulting in enhanced target affinity and selectivity, although direct comparative binding data are not publicly available .

Halogen Bonding Medicinal Chemistry Molecular Recognition

Lipophilicity: Intermediate logP Between Chloro and Iodo Analogs

The calculated logP for 3-Bromoisonicotinamide is 1.18, which differs from the 3-chloro (logP ~0.93) and 3-iodo (logP ~1.64) analogs, providing a tunable lipophilicity gradient for medicinal chemistry optimization. Similarly, the 2-bromo positional isomer (logP ~0.93) is more hydrophilic, while the 2,3-dibromo analog (logP ~1.83) is more lipophilic [1]. These logP differences directly impact solubility, permeability, and non-specific binding.

Physicochemical Properties ADME Lipophilicity

Regioselectivity: C-3 Cross-Coupling Distinct from C-2 Isomers

The 3-bromo substituent in 3-Bromoisonicotinamide directs palladium-catalyzed cross-coupling exclusively to the C-3 position, a regiochemistry that is inaccessible with the 2-bromo isomer. This position-specific reactivity is critical for constructing C-3 aryl/heteroaryl derivatives via Suzuki-Miyaura coupling . While quantitative comparative yield data for this specific scaffold are scarce, the general reactivity trend for bromopyridines indicates that oxidative addition rates are influenced by the electronic environment of the ring, and the 3-position in isonicotinamide is sterically less hindered than the 2-position adjacent to both the amide group and ring nitrogen.

Cross-Coupling Suzuki-Miyaura Regioselectivity

3-Bromoisonicotinamide: High-Confidence Research Applications


Medicinal Chemistry: FBDD with Tuned Lipophilicity

The calculated logP of 1.18 positions this scaffold in an attractive range for CNS-penetrant lead optimization. Its intermediate lipophilicity, combined with the halogen bond donor capacity of the C-3 bromine, makes it a suitable fragment for growing into kinase inhibitors or epigenetic targets where balanced ADME properties are essential .

Regioselective Suzuki-Miyaura Coupling for C-3 Arylated Libraries

The exclusive C-3 reactivity of the aryl bromide enables the parallel synthesis of C-3 diversified isonicotinamide libraries via Suzuki-Miyaura coupling, a key step in constructing SAR tables for medicinal chemistry programs. This regioselectivity is a non-negotiable requirement that cannot be met by the 2-bromo isomer .

Halogen Bond-Enabled Probe Design for Protein-Ligand Interactions

The C-3 bromine serves as a moderate-strength halogen bond donor, offering a tool for probing XB interactions in protein binding pockets without the synthetic lability associated with the iodo analog. This makes 3-Bromoisonicotinamide a pragmatic choice for designing biophysical probes and crystallographic ligands .

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